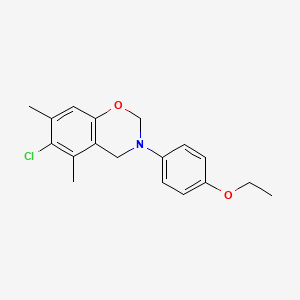![molecular formula C17H21N3O2 B5516115 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that allow for the formation of the desired molecular architecture. In the case of pyrazole derivatives, methods generally include condensation reactions that combine different precursor molecules under specific conditions to form the target compound. For instance, Asiri & Khan (2010) synthesized a pyrazole derivative by condensing 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol, showcasing a method that could potentially be adapted for the synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of compounds like this compound is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information on the arrangement of atoms within a molecule and its electronic structure. For example, Fun et al. (2012) reported the crystal structure of a related compound, demonstrating the potential approaches to analyzing the structure of this compound (Fun et al., 2012).
科学的研究の応用
Corrosion Inhibition
One area of application for pyrazole derivatives is in corrosion inhibition. A study highlighted the synthesis of cationic Schiff surfactants based on pyrazole derivatives, demonstrating excellent inhibition of carbon steel corrosion in hydrochloric acid solutions. These surfactants show mixed-type inhibitor behavior and adhere to the carbon steel surface through chemical adsorption, reducing corrosion effectively (Tawfik, 2015).
Antimicrobial and Anticancer Activities
Pyrazole derivatives have been explored for their potential in medical research, focusing on antimicrobial and anticancer activities. For instance, microwave-assisted synthesis of new pyrazolopyridines showed notable antioxidant, antitumor, and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of pyrazole-based compounds (El‐Borai et al., 2013).
Structural and Spectral Investigations
Research has also been conducted on the structural and spectral properties of pyrazole derivatives. For example, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provided insights into its molecular structure, highlighting the importance of such analyses for understanding the chemical and physical properties of these compounds (Viveka et al., 2016).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives form a significant part of scientific research, with studies detailing the creation of novel compounds and their potential applications. For example, research into the synthesis of 3-phenyl-1H-pyrazole derivatives outlines methods for creating biologically active compounds, underscoring the role of pyrazole derivatives in developing new therapeutic agents (Liu et al., 2017).
特性
IUPAC Name |
N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)9-16(21)18-15-7-5-14(6-8-15)17(22)20-13(4)10-12(3)19-20/h5-8,10-11H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAULTJNNYKXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)



![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)
![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)